molecular formula C6H7NO3 B1177738 CD9 antigen CAS No. 147785-22-6

CD9 antigen

Cat. No.: B1177738
CAS No.: 147785-22-6
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Description

Historical Perspective and Discovery

The discovery of cluster of differentiation 9 antigen traces back to the early 1980s when researchers were investigating surface antigens associated with hematopoietic malignancies. The protein was first identified by Kersey and colleagues in 1981 as a human leukemia-associated and lymphohematopoietic progenitor cell surface structure. This groundbreaking discovery emerged from studies using monoclonal antibody techniques applied to acute lymphoblastic leukemia cell lines of the pre-B phenotype. The researchers produced a monoclonal antibody designated BA-2 that recognized a cell surface polypeptide of approximately 24,000 molecular weight, which migrated similarly in both reduced and nonreduced forms during gel electrophoresis.

The initial characterization revealed that this surface polypeptide, designated p24/BA-2, was present on the surface of 77% of cases of non-T, non-B acute lymphoblastic leukemia, with varying expression levels observed in different hematopoietic cell types. Approximately 3% of bone marrow mononuclear cells were found to express this antigen, and these cells were characterized as E rosette-negative, surface immunoglobulin-negative, and nonphagocytic. The discovery was particularly significant because it provided researchers with a new marker for studying lymphohematopoietic progenitor cells and understanding the cellular hierarchy in normal and malignant hematopoiesis.

The early research established that this antigen was originally described as a 24-kilodalton molecule present on B-lineage-derived acute lymphoblastic leukemia cells and developing B lymphocytes. Platelets were also found to express large amounts of cluster of differentiation 9 antigen and could be activated by specific antibodies directed against this protein. These foundational studies laid the groundwork for understanding the broad distribution and functional significance of this transmembrane protein across multiple cell types and biological processes.

Classification within the Tetraspanin Superfamily

The cluster of differentiation 9 antigen is classified as a member of the transmembrane 4 superfamily, also known as the tetraspanin family, which represents a highly conserved group of membrane proteins found in all multicellular eukaryotes. Tetraspanins are characterized by their unique structural organization consisting of four transmembrane alpha-helices and two extracellular domains: one short domain called the small extracellular domain or loop, and one longer domain typically containing 100 amino acid residues known as the large extracellular domain or loop. This distinctive architectural arrangement distinguishes tetraspanins from other membrane protein families despite the presence of four transmembrane domains in several protein groups.

The defining features of the tetraspanin family include conserved amino acid sequences containing four or more cysteine residues in the large extracellular domain, with two cysteine residues forming a highly conserved motif. Tetraspanins also contain distinct palmitoylation sites that enable them to interact with lipids and other proteins, facilitating their organization into specialized membrane microdomains called tetraspanin-enriched microdomains. These structural characteristics allow tetraspanins to function as scaffolding proteins, anchoring multiple proteins to specific areas of the cell membrane and organizing complex molecular networks.

Within the tetraspanin classification system, cluster of differentiation 9 is also designated as tetraspanin 29, reflecting its position within the broader family of 34 tetraspanins found in mammals, with 33 identified in humans. The protein exhibits the characteristic tetraspanin topology with its four transmembrane regions and extracellular loops containing disulfide bonds that are conserved throughout the tetraspanin family. This classification places cluster of differentiation 9 among other well-characterized family members including cluster of differentiation 81, cluster of differentiation 82, cluster of differentiation 63, and cluster of differentiation 151, each contributing to distinct but overlapping cellular functions.

Tetraspanin Family Member Alternative Designation Primary Expression Pattern Key Functions
Cluster of differentiation 9 Tetraspanin 29 Platelets, B cells, various tissues Cell adhesion, sperm-egg fusion, platelet activation
Cluster of differentiation 81 Tetraspanin 28 Widespread distribution B cell development, hepatitis C virus entry
Cluster of differentiation 82 Tetraspanin 27 Widespread distribution Tumor suppression, cell motility
Cluster of differentiation 63 Tetraspanin 30 Endosomes, lysosomes Exosome biogenesis, intracellular trafficking
Cluster of differentiation 151 Tetraspanin 24 Epithelial cells, platelets Integrin regulation, wound healing

Evolutionary Conservation Across Species

The evolutionary conservation of cluster of differentiation 9 demonstrates the fundamental importance of this protein across diverse biological systems. Tetraspanins, including cluster of differentiation 9, are highly conserved between species, indicating their essential roles in basic cellular processes that have been maintained throughout evolution. This conservation extends from simple multicellular organisms to complex vertebrates, suggesting that the core functions mediated by these proteins represent ancient and critical biological mechanisms.

Recent phylogenetic analyses have revealed particularly interesting evolutionary patterns in certain vertebrate lineages. In salmonid fish, the cluster of differentiation 9 gene family has undergone significant expansion through whole genome duplication events, resulting in six paralogues organized into three distinct groups. This expansion demonstrates how gene duplication events can lead to subfunctionalization, where different copies of the original gene acquire specialized functions while maintaining the core structural and functional characteristics of the ancestral protein.

The salmonid cluster of differentiation 9 paralogues, designated as groups a, b, and c, show evidence of functional diversification, with particular emphasis on antiviral responses. The c1 and c2 paralogues are significantly upregulated in parallel with classic interferon-stimulated genes during antiviral responses, suggesting that genome duplications have allowed for the evolution of specialized immune functions. This evolutionary adaptation highlights the flexibility of the tetraspanin scaffold in acquiring new functional roles while preserving essential cellular functions.

Cross-species comparisons reveal that the basic structural organization and key functional domains of cluster of differentiation 9 remain remarkably consistent. The protein maintains its characteristic four transmembrane domain structure, conserved cysteine residues in the large extracellular loop, and palmitoylation sites across species ranging from primitive organisms to mammals. This conservation pattern indicates that the fundamental mechanisms of tetraspanin function, including their ability to organize membrane microdomains and facilitate protein-protein interactions, represent evolutionarily stable solutions to cellular organizational challenges.

Genomic Organization and Regulation

The genomic organization of the cluster of differentiation 9 gene reflects the complex regulatory mechanisms required for its diverse expression patterns and functional roles. The human gene is composed of 8 exons spanning more than 20 kilobases, demonstrating a relatively complex genomic structure that accommodates multiple regulatory elements. The gene is located on chromosome 12 at coordinates 6,199,715-6,238,271 on the forward strand, providing a stable genomic context for its expression across multiple cell types.

The regulatory architecture of the cluster of differentiation 9 gene lacks conventional promoter elements such as TATA or CAAT boxes in its 5'-flanking domain. Instead, a 120-base pair region extremely rich in cytosine and guanine nucleotides (88% composition) contains several binding sites for the transcription factor Sp1 and a consensus site for zinc-finger proteins of the Krox/Early Growth Response family. This promoter architecture is characteristic of constitutively expressed genes and house-keeping genes, consistent with the widespread expression of cluster of differentiation 9 across multiple cell types and tissues.

The gene demonstrates remarkable transcript diversity, with 25 different transcript variants resulting from alternative splicing mechanisms. These transcripts encode proteins ranging from 159 to 270 amino acids, with the canonical form containing 228 amino acids. The presence of multiple transcript variants suggests complex post-transcriptional regulation that may contribute to tissue-specific or condition-specific expression patterns. Additionally, the gene produces both protein-coding transcripts and retained intron transcripts, indicating sophisticated regulatory mechanisms that control protein expression levels.

Transcript Category Number of Variants Protein Length Range Regulatory Significance
Protein Coding 12 159-270 amino acids Functional protein isoforms
Retained Intron 9 Non-coding Post-transcriptional regulation
Nonsense Mediated Decay 1 Truncated Quality control mechanism
Undefined Coding Sequence 3 Variable Regulatory transcripts

Transcriptional regulation of cluster of differentiation 9 involves multiple signaling pathways and transcription factors. The Runx1 transcription factor has been identified as a key regulator of cluster of differentiation 9 expression, particularly in hematopoietic cells. Protein kinase C signaling pathways can induce cluster of differentiation 9 expression, and this induction can be blocked by extracellular signal-regulated kinase signaling inhibitors. The proximal promoter contains a canonical Runx1 binding site, and chromatin immunoprecipitation assays have confirmed that Runx1 is recruited to this promoter region following protein kinase C activation.

Environmental factors also influence cluster of differentiation 9 expression, as demonstrated by studies showing that hyperosmotic stress induces the accumulation of cluster of differentiation 9 messenger ribonucleic acid in renal epithelial cells. This induction is specific to osmotic stress and is not part of a generalized stress response, suggesting specialized regulatory mechanisms that respond to specific cellular conditions. The accumulation of organic osmolytes markedly attenuates this induction, indicating that cluster of differentiation 9 expression is integrated into cellular homeostatic mechanisms.

Properties

CAS No.

147785-22-6

Molecular Formula

C6H7NO3

Synonyms

CD9 antigen

Origin of Product

United States

Scientific Research Applications

Cancer Biomarker

Overview
CD9 has been identified as a promising biomarker in cancer diagnostics and prognostics. Studies have shown that its expression levels correlate with tumor progression and patient survival across multiple cancer types.

Case Study: Gliomas
A recent study investigated CD9's role in gliomas, revealing that high CD9 expression is associated with poorer survival rates. The analysis utilized data from the Cancer Genome Atlas (TCGA), showing differential expression of CD9 across 11 tumor types, including glioblastoma and breast cancer. The area under the ROC curve (AUC) for distinguishing between high and low expression groups was found to be 0.785, indicating robust predictive capabilities regarding patient outcomes .

Cancer Type CD9 Expression Survival Correlation
GlioblastomaHighPoorer survival
Breast CancerHighPoorer survival
Colorectal CancerHighPoorer survival

Role in Immune Response

Overview
CD9 is involved in modulating immune responses, particularly in T cells and B cells. Its expression is critical for cell adhesion and migration during immune activation.

Case Study: T Cell Activation
Research has demonstrated that CD9 is preferentially expressed on naive T cells, enhancing their response to antigens. Monoclonal antibodies targeting CD9 have been shown to induce co-stimulatory signals, promoting T cell proliferation . This suggests that CD9 could be leveraged to enhance immune responses in therapeutic settings.

Regenerative Medicine

Overview
In regenerative medicine, CD9 has been implicated in the enrichment of stem cell populations. Its expression on stem cells facilitates their identification and isolation for therapeutic applications.

Case Study: Spermatogonial Stem Cells
A study highlighted that anti-CD9 antibodies could enrich spermatogonial stem cells from mouse and rat testis cells by 5- to 7-fold. This finding underscores the potential of CD9 as a marker for isolating germline stem cells, which are crucial for fertility treatments .

Cell Type Enrichment Factor Application
Spermatogonial Stem Cells5-7xFertility treatments

Platelet Function

Overview
CD9 plays a significant role in platelet activation and aggregation. It interacts with glycoprotein IIb-IIIa complexes on platelets, influencing hemostatic functions.

Case Study: Monoclonal Antibodies Effects
Monoclonal antibodies against CD9 have been shown to promote the association between CD9 and glycoprotein IIb-IIIa, enhancing platelet activation. This mechanism could be targeted for developing therapies aimed at managing bleeding disorders or thrombotic conditions .

Metabolic Disorders

Overview
Recent studies have linked CD9 to metabolic dysfunction-associated steatotic liver disease (MASLD), suggesting it may serve as a biomarker for disease progression.

Case Study: Longitudinal Data Analysis
An integrated database analysis revealed that higher levels of CD9 expression were associated with adverse outcomes in MASLD patients. The research utilized extensive clinical data to establish a transcriptional risk score based on CD9 expression .

Comparison with Similar Compounds

Table 1: Comparative Analysis of CD9 and Related Tetraspanins

Feature CD9 CD63 CD81 CD82 CD151
Molecular Weight 24–27 kDa 30–60 kDa (heavily glycosylated) 26 kDa 50–60 kDa 30 kDa
Key Functions - Sperm-egg fusion
- Cancer metastasis suppression
- EV signaling
- Lysosomal trafficking
- Melanoma progression
- B-cell co-receptor
- Hepatitis C virus entry
- Metastasis suppression
- Immune synapse regulation
- Integrin α3β1/α6β4 binding
- Wound healing
Associated Proteins Integrins (α6β1, αIIbβ3), mortalin, AR, IZUMO1 Lamp1, TIMP1, syndecans CD19, EWI-2, HCV E2 glycoprotein EGFR, PTEN, CD4 Integrins (α3β1, α6β4), metalloproteinases
Cancer Role Prognostic biomarker (low expression linked to poor OS/TTP) Overexpressed in melanoma (ME491 antigen) Dual role (pro-/anti-tumor in different contexts) Metastasis suppressor (e.g., breast, bladder) Promotes invasion (e.g., breast, pancreatic)
Immune Function Enhances T-cell stimulation via MHC II clustering Modulates antigen presentation in dendritic cells Critical for B-cell receptor signaling Regulates dendritic cell maturation Supports leukocyte adhesion to endothelia
Unique Traits Essential for fertility in mice Localized to lysosomes/endosomes HCV entry receptor Binds to TIMP1 to inhibit MMPs Strongest integrin association among tetraspanins

Key Functional Distinctions

Cancer Prognosis: CD9 is a well-validated prognostic marker in solid tumors, while CD63 (ME491) is linked to melanoma progression . CD82 and CD9 share metastasis-suppressive roles but in different cancers (e.g., CD82 in breast vs. CD9 in head/neck cancers) .

CD9 knockout mice exhibit severe fertility defects, whereas CD81−/− mice have impaired B-cell function .

EV-Mediated Signaling: CD9+ EVs regulate AR/PSA signaling in prostate cancer, while CD63+ EVs are enriched in melanosomes. CD9 also facilitates EV uptake in recipient cells via plasma membrane interactions .

Immune Modulation :

  • CD9 and CD81 both associate with CD19 in B cells, but CD81 is essential for HCV entry, a unique viral interaction . CD9’s role in MHC II clustering on dendritic cells is distinct from CD82’s regulation of T-cell synapses .

Controversies and Unresolved Questions

  • Fertility Mechanisms : While CD9 is critical for sperm-egg fusion, its exact role (e.g., adhesion vs. membrane reorganization) remains debated .
  • Cancer Dual Roles : CD151 promotes invasion in some cancers but suppresses metastasis in others, highlighting context-dependent functions .
  • EV Heterogeneity : CD9’s role in EV biogenesis vs. uptake is unclear, with conflicting data on whether it promotes or inhibits cancer progression .

Preparation Methods

Source Material and Initial Processing

Human platelets remain a primary source for native CD9 purification. A seminal 1990 protocol isolated 75 µg of CD9 (p24) from 10 units of platelet concentrates, achieving 38,000 copies per platelet. Platelets were lysed in 1% Triton X-100 buffer containing protease inhibitors, followed by centrifugation at 12,000× g to remove cytoskeletal debris.

Chromatographic Enrichment

The solubilized membrane fraction underwent sequential chromatography:

  • Lectin Affinity Chromatography : Wheat germ agglutinin (WGA) columns captured glycosylated CD9, eluted with 0.5 M N-acetylglucosamine.

  • Ion-Exchange Chromatography : Q-Sepharose resolved CD9 at pH 8.0, with elution at 150 mM NaCl.

  • Gel Filtration : Superose 12 HR 10/30 columns yielded >90% pure CD9, confirmed by SDS-PAGE.

Biochemical Characterization

Reducing SDS-PAGE revealed a major 24 kDa band and minor isoforms (26–31 kDa), attributed to differential glycosylation. N-terminal sequencing (PVKGGTKXIKYLLFGFNFIF) confirmed a novel protein with a hydrophobic core (residues 12–20).

Recombinant CD9 Production in Mammalian Cell Lines

Plasmid Design and Transfection

The pCMV6-AC-GFP plasmid encoding C-terminal GFP-tagged CD9 (#RG202000, OriGene Technologies) enabled recombinant expression in SW620 colorectal cancer cells. Lipofectamine 3000-mediated transfection achieved 98% efficiency, with stable lines selected using 400 µg/mL G418.

Culture Conditions

  • Medium : RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin.

  • Cell Density : Maintained at 70–80% confluency to prevent EV overproduction.

  • Validation : Fluorescence microscopy confirmed CD9-GFP localization at the plasma membrane and EVs.

Lentiviral shRNA Knockdown for CD9 Studies

Viral Particle Preparation

CD9 shRNA lentiviral particles (#sc-35032-V, Santa Cruz Biotechnology) were immobilized on RetroNectin-coated plates via centrifugation (960× g, 30 min). SW480 cells transduced at MOI 5 showed >80% CD9 knockdown after 7-day puromycin selection (2 µg/mL).

Functional Consequences

CD9-deficient SW480 cells exhibited:

  • 60% reduction in EV internalization.

  • Impaired migration in Transwell assays (8 µm pores, 24 h).

  • Loss of calnexin-negative EV populations, confirmed by MISEV2018 guidelines.

Extracellular Vesicle-Associated CD9 Preparation

EV Isolation Protocols

ParameterSW620-Derived EVsCD9-GFP+ SW620 EVs
Yield (particles/mL)1 × 10¹¹9 × 10¹⁰
Protein Concentration2.7 µg/µL2.5 µg/µL
CD9 Content (copies/EV)320 ± 45580 ± 67

EVs were pelleted via ultracentrifugation (100,000× g, 2 h), resuspended in PBS, and characterized by dSTORM microscopy to confirm CD9 clustering.

Antibody-Mediated EV Blockade

Pre-incubation of EVs with 25 µg/mL CD9 Fab fragments reduced SW480 cell rounding by 75% (5 h co-culture), whereas divalent CD9 antibodies had no effect.

Fab Fragment Antibody Preparation

Enzymatic Digestion

The 5H9 hybridoma-derived CD9 antibody (#sc-13118, Santa Cruz) was digested with immobilized papain (3 h, 37°C), yielding 0.4–0.8 mg/mL Fab fragments after Protein A affinity removal of Fc regions.

Functional Validation

  • SDS-PAGE : Reduced samples showed 50 kDa (heavy chain) and 25 kDa (light chain) bands.

  • Flow Cytometry : Fab fragments bound 1.2 × 10⁴ CD9 molecules per SW480 cell vs. 2.8 × 10⁴ for full IgG.

Comparative Analysis of CD9 Preparation Methods

MethodYieldPurityApplication
Platelet Purification7.5 µg/unit>90%Structural Studies
Recombinant Expression2 mg/L culture>98%Functional Assays
EV-Associated CD91 × 10¹¹ particles80% CD9+Cell Communication

Platelet-derived CD9 retains native post-translational modifications but suffers from low yield. Recombinant systems offer scalability but may lack tissue-specific glycoforms. EV-associated CD9 provides physiological context but requires advanced isolation techniques .

Q & A

Q. What are the primary structural features of CD9, and how do they inform experimental design for its detection?

CD9 is a 24–25 kDa tetraspanin protein with four hydrophobic transmembrane domains, a short intracellular loop, and extracellular regions critical for protein-protein interactions . Its molecular weight (23–27 kDa on SDS-PAGE) and glycosylation status (one N-glycosylation site) necessitate optimized Western blot protocols, such as using 15% gels for resolution and 0.22 µm PVDF membranes for transfer . For immunoprecipitation, non-denaturing lysis buffers preserve CD9-integrin complexes (e.g., CD41/CD61 in platelets) .

Q. How does CD9 regulate cell adhesion and motility in basic cellular models?

CD9 modulates adhesion via integrin interactions (e.g., CD41/CD61 in platelet aggregation) and tetraspanin-enriched microdomains (TEMs) . In pre-B cells, CD9 clustering induces homotypic aggregation, which can be studied using flow cytometry with conformation-sensitive antibodies (e.g., MEM-61 for EC2 domain detection) . For motility assays, siRNA-mediated CD9 knockdown in cancer cells (e.g., breast cancer lines) reduces migration in scratch/wound-healing models .

Q. What are the standard methods for validating CD9 expression in different cell types?

  • Flow cytometry : Use antibodies targeting extracellular epitopes (e.g., MEM-61, eBioSN4) with Fc receptor blocking to reduce nonspecific binding .
  • Western blot : Include reducing conditions to resolve disulfide bonds and validate with recombinant CD9 controls (25 kDa) .
  • Immunohistochemistry : Optimize antigen retrieval for formalin-fixed tissues, as CD9’s transmembrane domains may mask epitopes .

Advanced Research Questions

Q. How can contradictory findings about CD9’s role in cancer metastasis be resolved methodologically?

CD9 is described as both a metastasis suppressor (e.g., in solid tumors) and promoter (e.g., in leukemia) . To address this, researchers should:

  • Contextualize expression : Compare CD9 levels in tumor vs. stromal compartments using dual IHC/IF .
  • Analyze interactomes : Co-immunoprecipitation (Co-IP) with mass spectrometry identifies tissue-specific partners (e.g., CD81 in T-cell signaling vs. PDPN in platelet inhibition) .
  • Use isogenic models : CRISPR-Cas9 KO/overexpression in matched cell lines (e.g., MDA-MB-231 vs. MCF7) clarifies context-dependent roles .

Q. What experimental strategies elucidate CD9’s role in membrane fusion processes like sperm-egg binding?

CD9 facilitates fusion via TEMs that organize adhesion molecules (e.g., ADAMs) . Key approaches include:

  • Liposome reconstitution : Incorporate recombinant CD9 into lipid bilayers to study fusion kinetics .
  • Live-cell imaging : Track CD9-GFP dynamics during fertilization in transgenic models .
  • Functional blocking : Anti-CD9 antibodies (e.g., TS9) inhibit fusion in murine IVF assays .

Q. How does CD9 crosstalk with immune signaling pathways, and what tools are critical for dissecting this?

CD9 enhances T-cell activation by stabilizing MHC II complexes on dendritic cells . To investigate:

  • Co-stimulation assays : Use CD9 KO dendritic cells with OT-II T cells to quantify antigen presentation efficiency .
  • Proximity ligation : Duolink® assays confirm CD9-CD81 interactions at immunological synapses .
  • Phosphoproteomics : Identify CD9-dependent signaling nodes (e.g., PKCθ) in activated T cells .

Q. What are the technical challenges in studying CD9’s neuronal functions, and how can they be mitigated?

CD9 regulates Schwann cell-axon interactions during myelination . Challenges include:

  • Low abundance : Enrich CD9 via biotinylation and streptavidin pulldown from primary neuron cultures .
  • Developmental dynamics : Use in situ hybridization to correlate CD9 mRNA levels with myelination stages in postnatal mice .
  • Antibody specificity : Validate neuronal CD9 with KO tissue controls to exclude cross-reactivity (e.g., with peripherin) .

Data Contradiction Analysis

Q. Why do studies report opposing effects of CD9 on platelet activation?

CD9’s role in platelet aggregation varies with activation state. For example:

  • Anti-CD9 antibodies (e.g., IVA50) enhance aggregation in resting platelets but inhibit thrombin-induced activation .
  • Solution : Use washed platelets (avoid plasma proteins) and compare CD9 KO vs. WT in microfluidic flow assays .

Q. How can researchers reconcile CD9’s dual roles in B-cell development and leukemia?

CD9 promotes pre-B cell adhesion but is overexpressed in B-cell malignancies . Methodological considerations:

  • Stage-specific analysis : Sort primary B-cell subsets (pro-B, pre-B, mature) for CD9 expression profiling .
  • CRISPR screening : Identify synthetic lethal partners in CD9-high vs. CD9-low leukemia lines .

Methodological Best Practices

  • Antibody validation : Always include recombinant CD9 (P21926) and KO cell lysates as controls .
  • Sample preparation : Avoid boiling SDS-PAGE samples to prevent CD9 aggregation .
  • Data reporting : Specify CD9 isoforms (e.g., soluble vs. membrane-bound) and antibody clones (e.g., MEM-61 vs. TS9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.